Reduced Boiling Point Compared to Unsaturated Analog (Ethyl p-methoxycinnamate)
Ethyl-p-methoxyhydrocinnamate exhibits a significantly lower boiling point than its unsaturated counterpart, ethyl p-methoxycinnamate. This difference is a direct consequence of the saturated propanoate chain, which lacks the extended pi-conjugation present in the cinnamate derivative, leading to weaker intermolecular interactions [1].
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 291.1±15.0 °C at 760 mmHg |
| Comparator Or Baseline | Ethyl p-methoxycinnamate: 325.1±17.0 °C at 760 mmHg [1] |
| Quantified Difference | ~34 °C lower |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Why This Matters
This lower boiling point makes ethyl-p-methoxyhydrocinnamate more suitable for applications requiring higher volatility or for synthetic steps where lower distillation temperatures are advantageous.
- [1] ChemSpider. Ethyl p-methoxycinnamate. Royal Society of Chemistry. Retrieved April 18, 2026. View Source
